N-(azetidin-3-yl)-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azetidin-3-yl)-3-fluorobenzenesulfonamide is a compound that features an azetidine ring, a fluorobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-3-fluorobenzenesulfonamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of Fluorobenzene Moiety: The fluorobenzene group can be introduced via a Suzuki–Miyaura cross-coupling reaction using brominated pyrazole–azetidine hybrids with boronic acids.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the fluorobenzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-(azetidin-3-yl)-3-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the biological activity of azetidine-containing molecules and their interactions with biological targets.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-3-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and sulfonamide group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The fluorobenzene moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid: An analogue of β-proline, used in the synthesis of peptides.
(Azetidin-3-yl)acetic acid: A structural analogue for 4-aminobutanoic acid (GABA), used in the preparation of pharmaceutically active agents.
Uniqueness
N-(azetidin-3-yl)-3-fluorobenzenesulfonamide is unique due to the combination of its azetidine ring, fluorobenzene moiety, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11FN2O2S |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C9H11FN2O2S/c10-7-2-1-3-9(4-7)15(13,14)12-8-5-11-6-8/h1-4,8,11-12H,5-6H2 |
InChI Key |
XAKPQWGNYDNLLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.